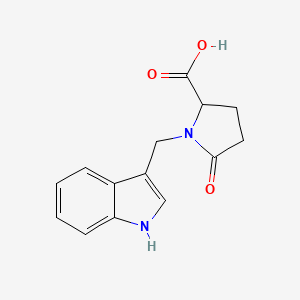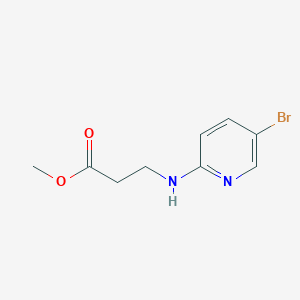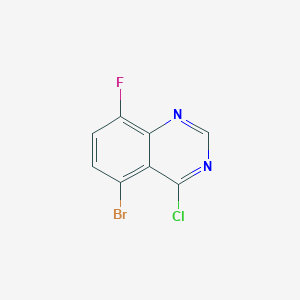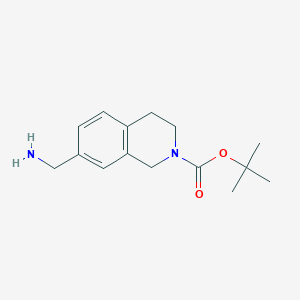
3-(Cyclohexylmethyl)-1-phenylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(シクロヘキシルメチル)-1-フェニルピペリジンは、ピペリジン類に属する有機化合物です。ピペリジン類は、その多様な生物活性のために医薬品化学で広く使用されているヘテロ環式アミンの一群です。3-(シクロヘキシルメチル)-1-フェニルピペリジンの構造は、シクロヘキシルメチル基とフェニル基が置換されたピペリジン環で構成されています。
製造方法
合成経路と反応条件
3-(シクロヘキシルメチル)-1-フェニルピペリジンの合成は、いくつかの合成経路によって達成できます。一般的な方法の1つは、還元的アミノ化条件下で、シクロヘキシルメチルアミンを1-フェニルピペリジン-3-オンと反応させることです。 この反応には通常、酢酸などの酸触媒の存在下で、トリ酢酸ボロヒドリドナトリウムまたはシアノボロヒドリドナトリウムなどの還元剤が必要です .
工業生産方法
3-(シクロヘキシルメチル)-1-フェニルピペリジンの工業生産には、連続フロー反応器を使用した大規模な還元的アミノ化プロセスが含まれる場合があります。これらの反応器により、反応条件を正確に制御できるため、最終製品の収率と純度が高くなります。自動化システムとクロマトグラフィーなどの高度な精製技術の使用により、工業生産の効率がさらに高まります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)-1-phenylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmethylamine with 1-phenylpiperidin-3-one under reductive amination conditions. This reaction typically requires a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in the presence of an acid catalyst like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of industrial production.
化学反応の分析
反応の種類
3-(シクロヘキシルメチル)-1-フェニルピペリジンは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化して、対応するケトンまたはカルボン酸を生成できます。
還元: 還元反応は、水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して、アルコールまたはアミンを生成できます。
置換: この化合物は、求核置換反応に関与できます。この反応では、求核剤がピペリジン環上の官能基を置換します。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化アルミニウムリチウム。
置換: 塩基の存在下でのハロアルカンまたはスルホン酸エステル。
生成される主な生成物
酸化: ケトンまたはカルボン酸の生成。
還元: アルコールまたはアミンの生成。
置換: 置換ピペリジンの生成。
科学研究への応用
3-(シクロヘキシルメチル)-1-フェニルピペリジンは、科学研究でいくつかの応用があります。
化学: 複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 神経伝達物質系への影響など、潜在的な生物活性を研究されています。
医学: 特に神経疾患の治療における潜在的な治療的応用について調査されています。
科学的研究の応用
3-(Cyclohexylmethyl)-1-phenylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
3-(シクロヘキシルメチル)-1-フェニルピペリジンの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、神経伝達物質受容体または酵素に作用し、その活性を調節し、さまざまな生理学的効果をもたらす可能性があります。 たとえば、ドーパミンまたはセロトニン受容体に結合し、神経伝達を影響を与え、潜在的に精神活性特性を示す可能性があります .
類似化合物との比較
類似化合物
シクロヘキシルアミン: 類似の構造的特徴を持つ脂肪族アミンですが、生物活性は異なります。
フェニルピペリジン: ピペリジン環とフェニル基を持つ化合物で、さまざまな医薬品用途で使用されています。
シクロヘキシルメチルアミン: 3-(シクロヘキシルメチル)-1-フェニルピペリジンの合成における前駆体.
独自性
3-(シクロヘキシルメチル)-1-フェニルピペリジンは、ピペリジン環上の特定の置換パターンにより独自であり、異なる化学的および生物学的特性を与えます。シクロヘキシルメチル基とフェニル基の組み合わせにより、研究および潜在的な治療的応用にとって貴重な化合物となっています。
特性
分子式 |
C18H27N |
|---|---|
分子量 |
257.4 g/mol |
IUPAC名 |
3-(cyclohexylmethyl)-1-phenylpiperidine |
InChI |
InChI=1S/C18H27N/c1-3-8-16(9-4-1)14-17-10-7-13-19(15-17)18-11-5-2-6-12-18/h2,5-6,11-12,16-17H,1,3-4,7-10,13-15H2 |
InChIキー |
IXFFVPSFOFCNJZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CC2CCCN(C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Tert-butyl 2-[1-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B11857752.png)
![6-hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11857760.png)






